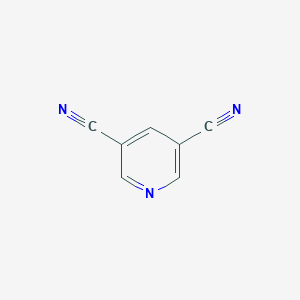

Pyridine-3,5-dicarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPIOPMELXIDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152473 | |

| Record name | Pyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-58-0 | |

| Record name | 3,5-Pyridinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-3,5-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-3,5-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine-3,5-dicarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5C582V5E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridine-3,5-dicarbonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3,5-dicarbonitrile, a key heterocyclic compound, serves as a versatile scaffold in medicinal chemistry and materials science. Its unique electronic properties and multiple reaction sites make it a valuable building block for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and materials science. Detailed experimental protocols and spectral data are presented to facilitate its use in research and development.

Introduction

The pyridine ring is a fundamental structural motif in a vast number of natural products, pharmaceuticals, and functional materials. The introduction of electron-withdrawing nitrile groups onto the pyridine core, as in this compound, significantly modifies its chemical and physical properties, opening up new avenues for chemical synthesis and application. This document aims to provide a detailed technical resource for professionals working with or interested in the chemistry and applications of this compound.

Chemical Structure and Properties

This compound, with the chemical formula C₇H₃N₃, consists of a pyridine ring substituted with two nitrile groups at the 3 and 5 positions. The presence of the electronegative nitrogen atom in the ring and the two cyano groups makes the aromatic system electron-deficient, which dictates its reactivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃N₃ | [1] |

| Molecular Weight | 129.12 g/mol | [1] |

| CAS Number | 1195-58-0 | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 247.5 °C at 760 mmHg | [3] |

| Density | 1.25 g/cm³ | [3] |

| Refractive Index | 1.567 | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The proton at the C4 position would appear as a triplet, while the protons at the C2 and C6 positions would appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring and the nitrile groups. The carbons attached to the nitrogen and nitrile groups will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile groups. Aromatic C-H and C=C/C=N stretching vibrations will also be present in their characteristic regions.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 129). Fragmentation patterns would involve the loss of HCN and other characteristic fragments of the pyridine ring.

Synthesis of this compound and its Derivatives

The synthesis of the this compound scaffold is often achieved through multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to constructing complex molecules in a single step.

Multicomponent Synthesis of Substituted Pyridine-3,5-dicarbonitriles

A common and versatile method for the synthesis of highly substituted pyridine-3,5-dicarbonitriles involves a one-pot, three-component condensation of an aldehyde, malononitrile, and a thiol. This reaction can be catalyzed by various bases.

Caption: Generalized workflow for the one-pot synthesis of substituted pyridine-3,5-dicarbonitriles.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-6-sulfanylthis compound

This protocol provides a detailed methodology for a representative three-component synthesis of a substituted this compound.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde, 2 mmol)

-

Malononitrile (4 mmol)

-

Thiophenol (2 mmol)

-

Ethanol (6 mL)

-

Diethylamine (20 mol%)

-

Cyclohexane

-

Chloroform

Procedure:

-

To a well-stirred solution of the aromatic aldehyde (2 mmol), malononitrile (4 mmol), and thiophenol (2 mmol) in ethanol (1 mL), add diethylamine (20 mol%).

-

Continue stirring the reaction mixture at ambient temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add an additional 5 mL of ethanol and continue stirring in an open-air atmosphere to facilitate oxidation.

-

The resulting solid product is collected by filtration.

-

Wash the solid successively with a mixture of cyclohexane:chloroform (80:20, v/v) and then dry the purified product.[1]

Reactivity and Chemical Transformations

The electron-deficient nature of the this compound ring governs its reactivity.

Nucleophilic Aromatic Substitution

The pyridine ring is susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6). The presence of the electron-withdrawing nitrile groups further activates the ring towards nucleophilic substitution.

Reactions of the Nitrile Groups

The nitrile groups can undergo a variety of chemical transformations, providing a handle for further functionalization. These reactions include:

-

Hydrolysis: Conversion to carboxylic acids or amides.

-

Reduction: Reduction to primary amines.

-

Cycloaddition: Participation in cycloaddition reactions to form heterocyclic rings.

Caption: Key chemical transformations of the nitrile groups in this compound.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

-

Drug Development: Derivatives of this compound have shown a wide range of biological activities, including antibacterial, anticancer, and anti-prion properties. They are also being investigated as agonists for adenosine receptors.[4][5]

-

Materials Science: The unique electronic and photophysical properties of this compound derivatives make them promising candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[6]

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its electron-deficient aromatic core and reactive nitrile functionalities allow for a wide range of chemical modifications, leading to the development of novel compounds with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity, offering a valuable resource for researchers in these fields. Further exploration of the chemical space around this scaffold is expected to yield new and exciting discoveries.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. data.epo.org [data.epo.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Pyridine-3,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Pyridine-3,5-dicarbonitrile, a valuable scaffold in medicinal chemistry and materials science. This document outlines common synthetic routes, detailed experimental protocols, and comprehensive characterization data.

Introduction

This compound and its derivatives are of significant interest due to their diverse biological activities and applications in the development of novel therapeutic agents.[1][2][3] The pyridine ring is a common motif in many approved drugs, and the presence of nitrile groups provides versatile handles for further chemical modifications, making these compounds attractive starting materials for creating libraries of bioactive molecules.[1][4][5] Derivatives of this scaffold have shown promise as cardiovascular agents, HIV-1 integrase inhibitors, and have been investigated for their antimicrobial and anticancer properties.[1][4]

Synthesis of this compound Derivatives

The synthesis of the this compound core is often achieved through multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to complex molecules from simple starting materials.[6][7] Various catalysts and reaction conditions have been explored to optimize the synthesis of these compounds.

Multicomponent Reaction (MCR) Approach

A prevalent method for synthesizing substituted pyridine-3,5-dicarbonitriles involves a one-pot condensation of an aldehyde, malononitrile, and a thiol.[4][6] This pseudo-four-component reaction (pseudo-4CR) or three-component reaction (3CR) can be catalyzed by various bases and influenced by the choice of solvent.[4][6]

General Reaction Scheme:

Caption: Multicomponent synthesis of this compound derivatives.

The choice of catalyst and solvent significantly impacts the reaction time and yield. For instance, amine bases like piperidine in ethanol have shown good results, while ionic bases such as tetrabutylammonium hydroxide (TBAH) in acetonitrile can lead to similar yields in a much shorter time.[6][8] Microwave irradiation has also been employed to accelerate these reactions dramatically.[9]

Experimental Protocol: Synthesis of 2-amino-4-phenyl-6-(phenylthio)this compound

This protocol is adapted from studies on multicomponent reactions for the synthesis of this compound derivatives.[4][6]

Materials:

-

Benzaldehyde

-

Malononitrile

-

Thiophenol

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

To a solution of benzaldehyde (1 mmol) and malononitrile (2 mmol) in ethanol (10 mL), add thiophenol (1 mmol).

-

Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for the time specified by monitoring with TLC (Thin Layer Chromatography).

-

Upon completion of the reaction, the precipitate formed is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum to obtain the pure 2-amino-4-phenyl-6-(phenylthio)this compound.

Characterization of this compound

Comprehensive characterization is crucial to confirm the structure and purity of the synthesized compounds. The following sections detail the expected analytical data for this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₃N₃ |

| Molecular Weight | 129.12 g/mol |

| Appearance | Off-white to light yellow powder |

| CAS Number | 1195-58-0 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the parent this compound are summarized below.

| ¹H NMR | δ (ppm) | Multiplicity |

| H2, H6 | ~8.9 | d |

| H4 | ~8.5 | t |

| ¹³C NMR | δ (ppm) |

| C2, C6 | ~153 |

| C4 | ~140 |

| C3, C5 | ~115 |

| CN | ~116 |

Note: The exact chemical shifts can vary depending on the solvent used.[10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound are listed below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H aromatic stretching |

| ~2230 | C≡N stretching |

| ~1600-1400 | C=C and C=N ring stretching |

Note: The C≡N stretch is a characteristic and strong absorption for nitriles.[13][14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 129.[16][17]

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of this compound.

Caption: Workflow for the characterization of this compound.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications. The structural rigidity of the pyridine core combined with the electronic properties of the nitrile groups allows for specific interactions with biological targets.[1][3][4]

The versatility of this scaffold makes it a valuable starting point for the development of new drugs targeting a variety of diseases.[2] The ability to easily modify the substituents at various positions on the pyridine ring allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.[5]

Conclusion

This guide provides a foundational understanding of the synthesis and characterization of this compound. The methodologies and data presented herein are intended to support researchers and scientists in their efforts to synthesize and utilize this important chemical entity in drug discovery and development. The multicomponent synthesis approach offers an efficient route to a diverse range of derivatives, and the detailed characterization protocols ensure the quality and identity of the synthesized compounds.

References

- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00363A [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Item - Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles - figshare - Figshare [figshare.com]

- 9. Investigation of Microwave Irradiation in Synthesis of Pyridine-3,5-dicarbonitriles via a Multi-Component Reaction | Scientific.Net [scientific.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. researchgate.net [researchgate.net]

- 15. Pyridine [webbook.nist.gov]

- 16. Pyridine [webbook.nist.gov]

- 17. massbank.eu [massbank.eu]

Spectroscopic Profile of Pyridine-3,5-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pyridine-3,5-dicarbonitrile, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally verified spectra for the unsubstituted parent compound in publicly accessible databases, the following data is a combination of reported values for closely related structures and predicted values based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its molecular structure.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the aromatic protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~9.1 | Singlet | H-2, H-6 |

| ~8.5 | Singlet | H-4 |

Note: Predicted chemical shifts are based on the analysis of substituted this compound derivatives and established substituent effects on the pyridine ring.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum will display signals for the three distinct carbon environments in the pyridine ring and the carbon of the nitrile groups.

| Chemical Shift (δ) (ppm) | Assignment |

| ~152 | C-2, C-6 |

| ~140 | C-4 |

| ~118 | C-3, C-5 |

| ~115 | -CN |

Note: Predicted chemical shifts are based on computational models and data from analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong absorption band due to the nitrile functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230 | Strong | C≡N stretch |

| ~1600-1450 | Medium to Strong | Aromatic C=C and C=N ring stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 129 | 100 | [M]⁺ (Molecular Ion) |

| 102 | Moderate | [M-HCN]⁺ |

| 76 | Moderate | [C₄H₂N]⁺ |

Note: The molecular ion is expected to be the base peak due to the stability of the aromatic ring. Fragmentation is predicted to involve the loss of HCN.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation and characterization of an organic compound like this compound using the spectroscopic techniques discussed.

Caption: A logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Unveiling the Structural Architecture of Pyridine-3,5-dicarbonitrile: A Technical Guide

For Immediate Release

Pyridine-3,5-dicarbonitrile, a key heterocyclic building block in medicinal chemistry and materials science, possesses a unique electronic and structural profile that makes it a versatile component in the design of novel compounds. Understanding its precise three-dimensional arrangement is paramount for predicting its behavior in different chemical environments and for the rational design of new functional molecules.

Experimental Protocols for Crystal Structure Determination

The determination of a molecule's crystal structure is a meticulous process that begins with the synthesis of high-quality single crystals and culminates in the analysis of X-ray diffraction data.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves multicomponent reactions. For instance, a common approach involves the condensation of aldehydes, malononitrile, and thiols. The purification of the resulting product is typically achieved through recrystallization from a suitable solvent or solvent mixture, such as ethanol or acetonitrile. The growth of single crystals suitable for X-ray diffraction can be achieved through various techniques:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is collected on a detector. The analysis of this pattern allows for the determination of the unit cell parameters, space group, and the precise arrangement of atoms within the crystal lattice.

Insights from Related Structures

While the crystal structure of the parent this compound is not publicly documented, studies on its derivatives and co-crystals offer significant structural information. For example, the crystal structures of co-crystals involving 3-cyanopyridine (a closely related molecule) and dicarboxylic acids reveal the formation of robust supramolecular synthons driven by hydrogen bonding and other non-covalent interactions. These studies provide a framework for understanding the potential packing motifs and intermolecular interactions that this compound might adopt.

Data Presentation

To facilitate a comparative analysis for researchers, the following table summarizes typical crystallographic data that would be expected from a single-crystal X-ray diffraction study of this compound, based on data from related compounds.

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P2₁2₁2₁, or similar centrosymmetric groups |

| a (Å) | 5 - 10 |

| b (Å) | 10 - 15 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 2000 |

| Z (molecules per cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.3 - 1.5 |

Mandatory Visualization

To illustrate the logical workflow for determining the crystal structure of a compound like this compound, the following diagram is provided in the DOT language.

Solubility of Pyridine-3,5-dicarbonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of Pyridine-3,5-dicarbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with two nitrile groups. This molecular scaffold is of significant interest in medicinal chemistry and materials science, serving as a building block for more complex molecules. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its application in synthesis, purification, formulation, and analytical method development. Solubility data governs reaction kinetics, crystallization processes, and the ultimate bioavailability of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the solubility of this compound. Due to a notable scarcity of publicly available quantitative data for this specific molecule, this document focuses on providing robust, detailed experimental methodologies that empower researchers to determine solubility in their own laboratory settings.

Qualitative Solubility Profile

While specific quantitative data is limited, general principles of organic chemistry and information on related structures suggest that this compound, as a polar molecule, is expected to be soluble in polar organic solvents. Derivatives of this compound are often described as being soluble in common organic solvents. For instance, certain complex derivatives have been noted for their good solubility in non-polar solvents despite having highly hindered structures.[1] The polarity is imparted by the nitrogen atom in the pyridine ring and the two cyano (-C≡N) groups. Researchers should anticipate favorable solubility in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and potentially in alcohols, while solubility in non-polar hydrocarbon solvents like hexane is expected to be limited.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| e.g., DMSO | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

Experimental Protocols

To generate reliable and reproducible solubility data, standardized experimental procedures are essential. The isothermal equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility.[2]

Method 1: Isothermal Equilibrium (Shake-Flask) Method

This method measures the equilibrium concentration of a solute in a solvent at a constant temperature.[3] The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Apparatus and Materials:

-

This compound (solute) of high purity.

-

Organic solvent of analytical grade.

-

Thermostatic orbital shaker or water bath capable of maintaining a constant temperature (±0.5°C).

-

Glass vials with screw caps (e.g., 4-20 mL).

-

Analytical balance.

-

Syringe filters (e.g., 0.22 μm or 0.45 μm PTFE) to separate the saturated solution from undissolved solid.

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system for concentration analysis. Alternatively, a UV-Vis spectrophotometer can be used.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[2]

-

Solvent Addition: Add a precisely known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours.[4] It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[4]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.[2] This step must be performed quickly to avoid temperature changes that could alter the solubility.

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent using volumetric glassware to bring the concentration into the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation: Use the measured concentration of the diluted sample and the dilution factor to calculate the original concentration in the saturated solution. Express the solubility in desired units (e.g., mg/mL, g/100 mL, or mol/L).

Method 2: Gravimetric Analysis

For a simpler, albeit potentially less precise, quantification step, a gravimetric method can be employed. This method is suitable when the solvent is volatile and the solute is thermally stable at the drying temperature.

Objective: To determine solubility by evaporating the solvent from a saturated solution and weighing the residual solute.[5]

Procedure:

-

Prepare a saturated solution and filter it as described in steps 1-4 of the Isothermal Equilibrium Method.

-

Sample Collection: Pre-weigh a clean, dry evaporating dish on an analytical balance (W1).[5]

-

Accurately pipette a specific volume (e.g., 5 or 10 mL) of the clear, saturated filtrate into the pre-weighed dish.

-

Reweigh the dish with the solution to determine the exact mass of the solution (W2).[6]

-

Evaporation: Gently evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the melting point of this compound until a constant weight is achieved (W3).[5]

-

Calculation:

-

Mass of solute = W3 - W1

-

Mass of solvent = W2 - W3

-

Solubility ( g/100 g solvent) = [(W3 - W1) / (W2 - W3)] * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the Isothermal Equilibrium (Shake-Flask) method, which is the recommended protocol for generating accurate solubility data.

Caption: Logical workflow for the Isothermal Equilibrium method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, this guide provides the necessary framework for researchers to generate this critical information. The detailed Isothermal Equilibrium and Gravimetric methods offer robust and reliable means to determine solubility, enabling informed decisions in chemical synthesis, purification, and drug development. Adherence to these standardized protocols will ensure the generation of high-quality, comparable data, contributing valuable knowledge to the scientific community.

References

Theoretical and Computational Insights into Pyridine-3,5-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3,5-dicarbonitrile is a key heterocyclic molecule that serves as a fundamental building block in the development of a wide range of functional materials and therapeutic agents. Its unique electronic structure, characterized by the electron-withdrawing nitrile groups on the pyridine ring, imparts valuable properties that are exploited in fields such as organic electronics and medicinal chemistry. This technical guide provides an in-depth overview of the theoretical and computational studies on this compound, offering a valuable resource for researchers engaged in its application and further development.

Theoretical and computational chemistry provide powerful tools to elucidate the molecular properties of this compound at an atomic level. Through methods like Density Functional Theory (DFT) and Hartree-Fock (HF), it is possible to predict and analyze its geometry, vibrational modes, electronic characteristics, and nonlinear optical (NLO) properties. This guide will delve into the key computational methodologies employed in these studies and present the resulting data in a structured and accessible format.

Computational Methodologies

The theoretical investigation of this compound predominantly employs quantum chemical calculations to determine its molecular structure and properties. The primary methods utilized are:

-

Density Functional Theory (DFT): This method is widely used due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for studying organic molecules.

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that provides a good starting point for more complex calculations.

The choice of basis set is crucial for obtaining accurate results. A commonly employed and robust basis set for this type of molecule is 6-311++G(d,p) . This notation indicates a triple-zeta valence basis set with diffuse functions (+) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. These additions are important for accurately describing the electron distribution, especially in a molecule with heteroatoms and multiple bonds.

The general workflow for the computational analysis of this compound can be visualized as follows:

Molecular Geometry

The first step in any computational study is to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This is achieved through geometry optimization calculations. The key parameters defining the molecular structure are bond lengths and bond angles. While specific experimental values for the isolated molecule may be scarce, theoretical calculations provide highly reliable predictions.

Table 1: Calculated Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.335 | N1-C2-C3 | 123.9 |

| C6-N1 | 1.335 | C2-C3-C4 | 118.1 |

| C2-C3 | 1.395 | C3-C4-C5 | 117.9 |

| C5-C6 | 1.395 | C4-C5-C6 | 118.1 |

| C3-C4 | 1.390 | C5-C6-N1 | 123.9 |

| C4-C5 | 1.390 | C2-N1-C6 | 118.0 |

| C3-C7 | 1.440 | C2-C3-C7 | 121.0 |

| C5-C8 | 1.440 | C4-C3-C7 | 120.9 |

| C7-N9 | 1.155 | C4-C5-C8 | 120.9 |

| C8-N10 | 1.155 | C6-C5-C8 | 121.0 |

| C3-C7-N9 | 179.5 | ||

| C5-C8-N10 | 179.5 |

Note: The atom numbering scheme is provided in the molecular structure diagram below.

Vibrational Spectroscopy

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to better match experimental values due to the harmonic approximation used in the calculations.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3100 | C-H stretching |

| ~2240 | C≡N stretching |

| ~1600 | C=C/C=N stretching (ring) |

| ~1450 | C-H in-plane bending |

| ~1200 | C-C stretching (ring) |

| ~1000 | Ring breathing |

| ~800 | C-H out-of-plane bending |

| ~600 | Ring deformation |

Electronic Properties

The electronic properties of this compound are crucial for understanding its reactivity and its performance in electronic devices. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap: A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability.

Time-Dependent DFT (TD-DFT) is often used to calculate electronic excitation energies and to simulate UV-Vis absorption spectra.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -8.5 to -9.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 6.0 to 7.0 |

The precise values can vary depending on the level of theory and basis set used. The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

-

Red: Regions of negative electrostatic potential (electron-rich), susceptible to electrophilic attack.

-

Blue: Regions of positive electrostatic potential (electron-poor), susceptible to nucleophilic attack.

-

Green: Regions of neutral potential.

For this compound, the MEP map is expected to show negative potential (red) around the nitrogen atoms of the nitrile groups and the pyridine ring, indicating their nucleophilic character. The hydrogen atoms and the carbon atoms of the pyridine ring are expected to show positive potential (blue), indicating their electrophilic character.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics. The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Computational methods can be used to predict the hyperpolarizability of this compound. The presence of electron-donating (the pyridine ring) and electron-withdrawing (the nitrile groups) moieties suggests that this molecule may exhibit NLO properties.

Table 4: Calculated Nonlinear Optical Properties of this compound

| Property | Value (a.u.) |

| Dipole Moment (μ) | ~4.5 - 5.5 |

| Mean Polarizability (α) | ~80 - 90 |

| First Hyperpolarizability (β) | ~1.0 x 10⁻³⁰ esu |

The calculated hyperpolarizability value, while not exceptionally large, indicates a modest NLO response. This can be tuned by appropriate substitution on the pyridine ring.

Conclusion

Theoretical and computational studies provide a powerful framework for understanding the fundamental properties of this compound. The data presented in this guide, derived from DFT and other ab initio methods, offer valuable insights into its molecular geometry, vibrational characteristics, electronic structure, and nonlinear optical properties. This information is essential for researchers and scientists working on the design and synthesis of novel materials and drugs based on the this compound scaffold. The computational protocols and data summarized herein can guide experimental efforts and accelerate the discovery of new applications for this versatile molecule.

An In-depth Technical Guide to the Reactivity and Stability of the Pyyridine-3,5-dicarbonitrile Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine-3,5-dicarbonitrile core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, metabolic stability, and versatile reactivity. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and thermodynamic stability of this important heterocyclic system. Detailed experimental protocols for key reactions, quantitative data on its properties, and visualizations of relevant chemical pathways are presented to serve as a valuable resource for researchers engaged in the design and development of novel molecules incorporating this ring system.

Introduction

The pyridine ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Substitution of the pyridine ring with two nitrile groups at the 3 and 5 positions creates the this compound system, a unique scaffold with distinct electronic and chemical characteristics. The strong electron-withdrawing nature of the nitrile groups significantly influences the reactivity and stability of the pyridine ring, making it a valuable building block for a diverse range of applications.

This technical guide will delve into the core aspects of the chemistry of the this compound ring system, with a focus on its synthesis, reactivity patterns, and inherent stability.

Synthesis of the this compound Core

The construction of the this compound ring system is most commonly achieved through multicomponent reactions (MCRs), which offer a highly efficient and atom-economical approach to this scaffold.

Multicomponent Synthesis

A prevalent and versatile method for synthesizing substituted pyridine-3,5-dicarbonitriles is the one-pot condensation of an aldehyde, malononitrile, and a thiol.[1] This reaction proceeds through a series of intermediates, including a Knoevenagel adduct and a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring.[2]

Experimental Protocol: Multicomponent Synthesis of 2-Amino-4-phenyl-6-(phenylthio)this compound [3]

-

Materials:

-

Benzaldehyde (1 mmol)

-

Malononitrile (2 mmol)

-

Thiophenol (1 mmol)

-

Diethylamine (catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

To a solution of benzaldehyde (1 mmol) and malononitrile (2 mmol) in ethanol, add a catalytic amount of diethylamine.

-

Stir the mixture at room temperature for 10 minutes.

-

Add thiophenol (1 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the desired 2-amino-4-phenyl-6-(phenylthio)this compound.

-

Logical Relationship: Multicomponent Synthesis Pathway

Caption: Logical flow of the multicomponent synthesis of pyridine-3,5-dicarbonitriles.

Oxidation of 1,4-Dihydropyridine Precursors

The final step in many synthetic routes to pyridine-3,5-dicarbonitriles is the aromatization of a 1,4-dihydropyridine intermediate. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [4]

-

Materials:

-

Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (1 mmol)

-

Copper(II) chloride (1 mmol)

-

30% Hydrogen peroxide (0.2 ml)

-

Ethanol (20 ml)

-

-

Procedure:

-

Dissolve the 1,4-dihydropyridine (1 mmol) in ethanol (20 ml).

-

Add copper(II) chloride (1 mmol) to the solution.

-

Add 30% hydrogen peroxide (0.2 ml) dropwise over 30 minutes at room temperature with continuous stirring.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and recrystallize the product from ethanol to obtain diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

-

Experimental Workflow: Oxidation of 1,4-Dihydropyridines

Caption: Workflow for the oxidation of 1,4-dihydropyridine precursors.

Reactivity of the this compound Ring System

The presence of two electron-withdrawing nitrile groups renders the this compound ring electron-deficient. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack. However, the nitrogen atom can still be protonated or alkylated.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions.

-

Reactions of the Nitrile Groups: The nitrile functionalities can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition of organometallic reagents.

Stability of the this compound Core

The aromatic nature of the pyridine ring, coupled with the stabilizing effect of the conjugated nitrile groups, imparts significant thermal and chemical stability to the this compound scaffold. This stability is a key attribute that makes it a reliable building block in various applications.

Thermodynamic Stability

| Property | Value (Compound) | Reference |

| Enthalpy of Formation (Gas Phase) | Data not available | |

| Gibbs Free Energy of Formation (Gas Phase) | Data not available |

Note: The absence of experimental data highlights an area for future research.

Spectroscopic Data

The structural features of this compound and its derivatives can be characterized using various spectroscopic techniques.

| Technique | Key Features for 2-Amino-4-phenyl-6-phenylsulfanyl-pyridine-3,5-dicarbonitrile |

| ¹H NMR | Signals for aromatic protons and the amino group protons. |

| ¹³C NMR | Resonances for the pyridine ring carbons, nitrile carbons, and phenyl group carbons. |

| IR Spectroscopy | Characteristic stretching vibrations for C≡N (nitrile) and N-H (amine) bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Drug Development and Materials Science

The unique properties of the this compound core have led to its incorporation into a variety of functional molecules.

Adenosine Receptor Agonists

Derivatives of 2-amino-pyridine-3,5-dicarbonitrile have been identified as potent and selective agonists of adenosine receptors, particularly the A2B subtype. These compounds are being investigated for their therapeutic potential in various diseases.

Signaling Pathway: Adenosine A2B Receptor Activation

Caption: Simplified signaling pathway of adenosine A2B receptor activation.

Antimicrobial Agents

Certain derivatives of this compound have demonstrated promising antibacterial activity against a range of pathogens.[5] The mechanism of action is an active area of research.

| Compound Type | Target Organism(s) | MIC Range |

| 2-Amino-4-aryl-6-thiopyridines | Escherichia coli, Bacillus subtilis, Staphylococcus aureus | Variable depending on substitution |

Conclusion

The this compound ring system represents a robust and versatile scaffold with significant potential in both medicinal chemistry and materials science. Its efficient synthesis through multicomponent reactions, coupled with its tunable electronic properties and inherent stability, makes it an attractive core for the development of novel functional molecules. Further exploration of its reactivity and the systematic evaluation of its thermodynamic properties will undoubtedly lead to the discovery of new applications for this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atct.anl.gov [atct.anl.gov]

- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Emitters with a this compound core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Pyridine-3,5-dicarbonitrile derivatives and analogues

An In-Depth Technical Guide to Pyridine-3,5-dicarbonitrile Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns make it a valuable core for the design of novel therapeutic agents and functional organic materials. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects. Furthermore, their application as electron-transporting organic semiconductors in devices like Organic Light-Emitting Diodes (OLEDs) is an expanding area of research.[1][2]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this compound derivatives. It is intended to serve as a resource for professionals engaged in drug discovery and materials science, offering detailed methodologies and a summary of key quantitative data to facilitate further research and development.

Synthetic Methodologies

The synthesis of highly functionalized this compound derivatives is often achieved through efficient one-pot, multi-component reactions (MCRs). These reactions offer advantages in terms of simplicity, atom economy, and the ability to generate diverse molecular libraries from readily available starting materials.

Multi-Component Synthesis of 2-Amino-6-sulfanylpyridine-3,5-dicarbonitriles

A prevalent method for synthesizing this class of derivatives involves a pseudo-four-component reaction (pseudo-4CR) of an aldehyde, malononitrile (2 equivalents), and a thiol.[2][3] An alternative is a three-component reaction (3CR) using an arylidenemalononitrile, malononitrile, and a thiol.[2][3] The reaction is typically catalyzed by a base.

The choice of catalyst and solvent can significantly impact reaction time and yield. For instance, amine bases like piperidine perform well in ethanol, while ionic bases such as tetrabutylammonium hydroxide (TBAH) can lead to similar yields in a much shorter time when acetonitrile is used as the solvent.[4]

Below is a generalized workflow for this synthesis.

Caption: Multi-component reaction workflow for pyridine synthesis.

Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles

A one-pot, two-step catalytic scheme can be employed to synthesize 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. This method has been noted for producing compounds with significant anti-cancer properties.[5][6] Natural product-derived catalysts like betaine have been successfully used to prepare the intermediate aryledinemalononitrile.[5]

Pharmacological and Other Activities

Derivatives of this compound exhibit a broad spectrum of biological and chemical activities. The core structure serves as a versatile template for developing targeted inhibitors, agonists, and functional molecules.

Caption: Overview of this compound activities.

Adenosine A2B Receptor Agonism

Certain amino-3,5-dicyanopyridines function as non-nucleoside-like agonists of the human adenosine A2B receptor, which is a target for treating cardiovascular diseases.[3][7] These compounds have shown potency in the nanomolar range.

Table 1: Activity of Adenosine A2B Receptor Agonists

| Compound | Description | EC50 (nM) | Efficacy | Reference |

|---|---|---|---|---|

| BAY60-6583 (1) | Reference Agonist | - | - | [7] |

| 8 | 2-{[4-(4-acetamidophenyl)-6-amino-3,5-dicyanopyridin-2-yl]thio}acetamide | - | Full Agonist | [7] |

| 15 | 2-[(1H-imidazol-2-yl)methylthio)]-6-amino-4-(4-cyclopropylmethoxy-phenyl)this compound | 9 - 350 (range for series) | Partial Agonist | [7] |

| General Series (3-28) | Amino-3,5-dicyanopyridines | 9 - 350 | Partial Agonists |[7] |

Anticancer Activity

The this compound scaffold is a key component in molecules designed for anticancer activity.[5][6] For example, 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have demonstrated potent cytotoxic effects in a variety of cancer cell lines, including primary patient-derived cells.[6] One derivative, compound 5o , showed significant anti-cancer activity and enhanced cytotoxicity when combined with other small molecule inhibitors targeting cancer signaling pathways.[6]

Antimicrobial Activity

Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been identified as potent antimicrobial agents, particularly against Escherichia coli.[8] These compounds are believed to interact irreversibly with bacterial cell walls, leading to apoptosis.[8]

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Class/Example | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli (K12, R2-R4) | 0.2 - 1.3 | [8] |

| Pentasubstituted derivative with quinoline moiety (IV) | Escherichia coli | 62.5 | [2][3] |

| Pentasubstituted derivative with quinoline moiety (IV) | Bacillus subtilis | 200 | [2][3] |

| Pentasubstituted derivative with quinoline moiety (IV) | Clostridium tetani | 250 | [2][3] |

| Pentasubstituted derivative with quinoline moiety (IV) | Salmonella typhi | 100 | [2][3] |

| 6-(1-adamantylthio) nicotinonitrile (10) | Vibrio cholerae, V. parahaemolyticus, Edwardsiella tarda, beta-hemolytic Streptococcus group A | 30 |[9] |

Other Biological Activities

-

Anti-prion Activity: 2-Amino-6-sulfanylthis compound (Cp-60) inhibits the accumulation of PrPSc in scrapie-infected mouse neuroblastoma cells with an IC50 of 18.0 ± 1.5 mM.[3]

-

Antiviral Activity: A derivative (structure II in the cited review) has shown in vitro inhibitory activity against HIV-1 integrase with an IC50 value of 4 μM.[2][3]

-

Corrosion Inhibition: Certain derivatives, such as 2-amino-4-(4-methoxyphenyl)-6-(phenylsulfanyl)this compound, act as effective mixed-type corrosion inhibitors for steel in acidic environments, achieving up to 97.6% efficiency.[2][3]

Application in Materials Science

The this compound moiety serves as an excellent electron acceptor in the design of materials for organic electronics.[1] When combined with suitable donor groups, these compounds can exhibit thermally activated delayed fluorescence (TADF), a critical property for highly efficient OLEDs.[1][10][11] These materials have been used to create OLED devices with very high maximum external quantum efficiencies (EQEmax), reaching up to 39.1%.[10]

Table 3: Performance of this compound-based OLEDs

| Emitter | Emission Color | EQEmax (%) | PLQY (%) | Reference |

|---|---|---|---|---|

| TPAmbPPC | Greenish-Yellow | 39.1 | 76-100 (film) | [10] |

| TPAm2NPC | Greenish-Yellow | 39.0 | 76-100 (film) | [10] |

| TPAmCPPC | Orange-Red | 26.2 | 76-100 (film) | [10] |

| Phenyl-substituted derivative | - | 29.1 | 89 |[1] |

Experimental Protocols

The following sections provide generalized protocols for the synthesis and characterization of this compound derivatives based on methodologies described in the literature.

General Protocol for the Synthesis of 2-Amino-6-sulfanylpyridine-3,5-dicarbonitriles

This protocol is based on the one-pot, pseudo-four-component reaction.[2][3][4]

Reagents and Materials:

-

Substituted aldehyde (1 mmol)

-

Malononitrile (2 mmol)

-

Thiol (1 mmol)

-

Catalyst (e.g., Piperidine or TBAH, ~10 mol%)

-

Solvent (e.g., Ethanol or Acetonitrile)

-

Reaction vessel (round-bottom flask) with magnetic stirrer and reflux condenser

-

TLC plates for reaction monitoring

Procedure:

-

To a solution of the aldehyde (1 mmol) and malononitrile (2 mmol) in the chosen solvent (e.g., 10 mL ethanol), add the thiol (1 mmol).

-

Add the catalyst (e.g., piperidine) to the mixture.

-

Stir the reaction mixture at room temperature or under reflux, as required. The optimal conditions may vary depending on the steric hindrance of the aldehyde.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[5][6][12]

General Protocol for Antimicrobial Susceptibility Testing (MIC Assay)

This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.[8]

Materials:

-

Synthesized pyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Standard antibiotic for positive control (e.g., Ampicillin)

-

Incubator

Procedure:

-

Prepare a stock solution of each test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the compounds in the growth medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Prepare a bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).

-

Add the bacterial inoculum to each well containing the diluted compounds.

-

Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with no compound), and a sterility control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound framework is a cornerstone for innovation in both medicinal chemistry and materials science. The synthetic accessibility through multi-component reactions allows for the rapid generation of diverse derivatives. These compounds have demonstrated significant potential as anticancer, antimicrobial, and cardiovascular agents, with several analogues showing high potency in preclinical studies. Furthermore, their unique electronic properties have been successfully harnessed to create next-generation organic electronic materials for applications such as high-efficiency OLEDs. This guide provides a foundational understanding of the synthesis, activities, and experimental evaluation of these promising molecules, aiming to support and accelerate future research endeavors in the field.

References

- 1. BJOC - Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions [beilstein-journals.org]

- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00363A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The aminothis compound core for the design of new non-nucleoside-like agonists of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

The Biological Versatility of Pyridine-3,5-dicarbonitrile Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine-3,5-dicarbonitrile core is a privileged scaffold in medicinal chemistry, underpinning a diverse array of biologically active molecules. Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities associated with this scaffold, with a focus on its anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [1] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver Cancer) | 7.5 ± 0.1 | [1] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | MCF-7 (Breast Cancer) | 6.3 ± 0.4 | [1] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | MCF-7 (Breast Cancer) | 16 ± 1.7 | [1] |

| 6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-substituted-1,2-dihydropyridine-3-carbonitriles | HepG2 (Liver Cancer) | 20 - 75 | [1] |

| Unsubstituted phenyl-bearing cyanopyridone 5a | HepG2 (Liver Cancer) | 2.71 ± 0.15 | [2] |

| Unsubstituted phenyl-bearing cyanopyridone 5a | MCF-7 (Breast Cancer) | 1.77 ± 0.10 | [2] |

| 2,4-dichloro substituted cyanopyridone 5e | MCF-7 (Breast Cancer) | 1.39 ± 0.08 | [2] |

| Pyridopyrimidine 6b | HepG2 (Liver Cancer) | 2.68 ± 0.14 | [2] |

| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 | [3] |

| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 1.88 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Cancer

Anticancer Experimental Workflow

Several this compound derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like VEGFR-2 and HER-2.

References

- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. This class of compounds holds significant interest in medicinal chemistry and drug development due to their diverse biological activities, including their potential as adenosine receptor ligands.[1] The described method is a simple, economical, and environmentally friendly three-component condensation reaction.[2][3]

Application Notes

The one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines offers a highly efficient route to a privileged scaffold in medicinal chemistry. The reaction proceeds via a multicomponent condensation of an aldehyde, malononitrile, and a thiol, often catalyzed by a simple and readily available base like diethylamine.[2][3][4] This approach is characterized by its operational simplicity, mild reaction conditions (often at ambient temperature), and avoidance of complex work-up and purification procedures, aligning with the principles of green chemistry.[2][3]

The resulting pyridine derivatives are valuable building blocks for the synthesis of more complex molecules and have been identified as potent biologically active agents.[5][6] Their applications span various therapeutic areas, and they are particularly noted for their interaction with adenosine receptors, making them attractive candidates for the development of novel therapeutics for a range of diseases.[1] The versatility of this synthesis allows for the introduction of a wide variety of substituents on the pyridine ring by simply changing the starting aldehyde and thiol, enabling the creation of diverse chemical libraries for drug screening.

Reaction Mechanism and Experimental Workflow

The synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines can proceed through a pseudo-four-component reaction involving two molecules of malononitrile, one molecule of an aldehyde, and one molecule of a thiol.[5][6][7] The reaction is typically initiated by a Knoevenagel condensation between the aldehyde and one molecule of malononitrile. This is followed by a Michael addition of a second malononitrile molecule and the thiol, leading to a dihydropyridine intermediate which then undergoes oxidation to the final pyridine product.[8]

Reaction Scheme:

Caption: Plausible reaction mechanism for the one-pot synthesis.

Experimental Workflow:

The general workflow for this synthesis is straightforward and can be completed in a single pot, minimizing transfers and potential loss of material.

Caption: General experimental workflow for the one-pot synthesis.

Experimental Protocols

The following is a general protocol for the one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. This protocol can be adapted for various substrates by adjusting the specific aldehyde and thiol used.

Materials:

-

Aromatic or aliphatic aldehyde (1 mmol)

-

Malononitrile (2 mmol)

-

Thiol (e.g., thiophenol) (1 mmol)

-

Diethylamine (as catalyst)

-

Ethanol (as solvent)

-

Hexane

-

Chloroform

Procedure:

-

In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (2 mmol), and thiol (1 mmol) in ethanol.

-

To this mixture, add a catalytic amount of diethylamine.

-

Stir the reaction mixture at ambient temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the solid product often precipitates out of the reaction mixture.

-

Collect the solid product by filtration.

-

Wash the collected solid with a mixture of hexane and chloroform to remove any remaining impurities.[3]

-

Dry the purified product under vacuum.

-

Characterize the final product using appropriate analytical techniques such as NMR, IR spectroscopy, mass spectrometry, and melting point determination.

Quantitative Data

The yields of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines are generally good to excellent, and the reaction times are typically short. The following table summarizes representative data from the literature for the synthesis of various derivatives.

| Entry | Aldehyde | Thiol | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Thiophenol | Diethylamine | Ethanol | 2.5 | 92 |

| 2 | 4-Chlorobenzaldehyde | Thiophenol | Diethylamine | Ethanol | 3.0 | 95 |

| 3 | 4-Methoxybenzaldehyde | Thiophenol | Diethylamine | Ethanol | 2.0 | 94 |

| 4 | 4-Nitrobenzaldehyde | Thiophenol | Diethylamine | Ethanol | 3.5 | 90 |

| 5 | 2-Naphthaldehyde | Thiophenol | Diethylamine | Ethanol | 3.0 | 88 |

| 6 | Benzaldehyde | Benzyl mercaptan | Montmorillonite K-10 | Solvent-free | 0.5 | 90 |